Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-
CAS No.: 59128-12-0
Cat. No.: VC15967799
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59128-12-0 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c1-7-3-8(2)13-6-9(5-11(14)15)12-10(13)4-7/h3-4,6H,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | ZRHJTQXCBQNRFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl- consists of a fused imidazole ring (five-membered, containing two nitrogen atoms) and a pyridine ring (six-membered, with one nitrogen atom). The methyl groups at positions 5 and 7 enhance steric bulk and modulate electronic properties, while the acetic acid side chain at position 2 introduces polarity and potential for hydrogen bonding. The IUPAC name, 2-(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)acetic acid, reflects this substitution pattern.
Key Structural Descriptors:
-
SMILES Notation: CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O
-
InChIKey: ZRHJTQXCBQNRFX-UHFFFAOYSA-N
-
Canonical SMILES: CC1=CC2=NC(=CN2C(=C1)C)CC(=O)O
Physicochemical Characteristics
The compound’s molecular weight of 204.22 g/mol and polar functional groups contribute to moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain undocumented in publicly available literature, though analogous imidazo[1,2-a]pyridines typically exhibit melting points between 150–250°C and logP values of 1.5–3.0, suggesting balanced hydrophobicity .
Synthesis and Structural Modification
Conventional Synthesis Routes
The synthesis of imidazo[1,2-a]pyridine derivatives generally involves cyclocondensation reactions. For 5,7-dimethyl-substituted variants, a common approach utilizes α-haloketones or α,β-unsaturated carbonyl compounds reacting with 2-aminopyridine derivatives under thermal conditions. For example:
-
Condensation: 2-Amino-4,6-dimethylpyridine reacts with α-chloroketones in ethanol under reflux to form the imidazo[1,2-a]pyridine core.
-
Acetic Acid Functionalization: Subsequent alkylation or nucleophilic substitution introduces the acetic acid moiety at position 2.
Green Chemistry Approaches
Recent advancements emphasize sustainability. Domino A³-coupling reactions (aldehyde-amine-alkyne) enable one-pot synthesis of imidazo[1,2-a]pyridines with high atom economy. Additionally, ultrasonication-assisted methods using molecular iodine as a catalyst reduce reaction times from hours to minutes while maintaining yields >80%.
Example Protocol:
-
Reactants: 2-Amino-4,6-dimethylpyridine, propargyl alcohol, iodine (10 mol%).
-
Conditions: Ultrasonication (40 kHz, 50°C, 30 min).
-
Yield: 85%.
Biological Activities and Mechanisms
Antifungal Activity
Derivatives like 10i (MIC = 41.98 μmol/L against Candida albicans) highlight the scaffold’s antifungal utility . Key structural determinants include:
-
Chlorine Substitution: Enhances membrane permeability (e.g., 6-chloro analogs) .
-
Amino Groups: Improve solubility and target binding (e.g., 4-aminophenyl derivatives) .
Table 1. Antifungal Activity of Selected Derivatives
| Compound | Substituents | MIC (μmol/L) |
|---|---|---|
| 10a | 2-Hydroxyphenyl | >300 |
| 10b | 2-Methoxyphenyl | 282.17 |
| 10c | 6-Chloro, 2-hydroxyphenyl | 139.35 |
| 10i | 2-Chloro, 4-aminophenyl | 41.98 |
Structure-Activity Relationships (SAR)
-
Electron-Withdrawing Groups (EWGs): Chlorine or cyano groups at position 6 reduce nucleophilicity, decreasing yields but enhancing target specificity .
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups improve reaction kinetics and bioavailability .
Pharmacological Applications
Oncology Therapeutics
The compound’s derivatives are pivotal in designing dual PI3K/mTOR inhibitors, which circumvent resistance mechanisms in cancers like glioblastoma and breast carcinoma . Preclinical studies show oral bioavailability (>60%) and low plasma clearance, positioning them as viable candidates for clinical trials .
Antimicrobial Agents
Against drug-resistant Candida albicans, the 5,7-dimethyl variant’s analogs disrupt ergosterol biosynthesis, a key fungal membrane component . Computational docking studies suggest binding to lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme .
Future Perspectives
Synthetic Chemistry Innovations
-
Enantioselective Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) could yield enantiomerically pure derivatives for targeted therapies .
-
Continuous Flow Systems: Microreactor technology may enhance scalability of ultrasonication-assisted syntheses.
Therapeutic Expansion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume